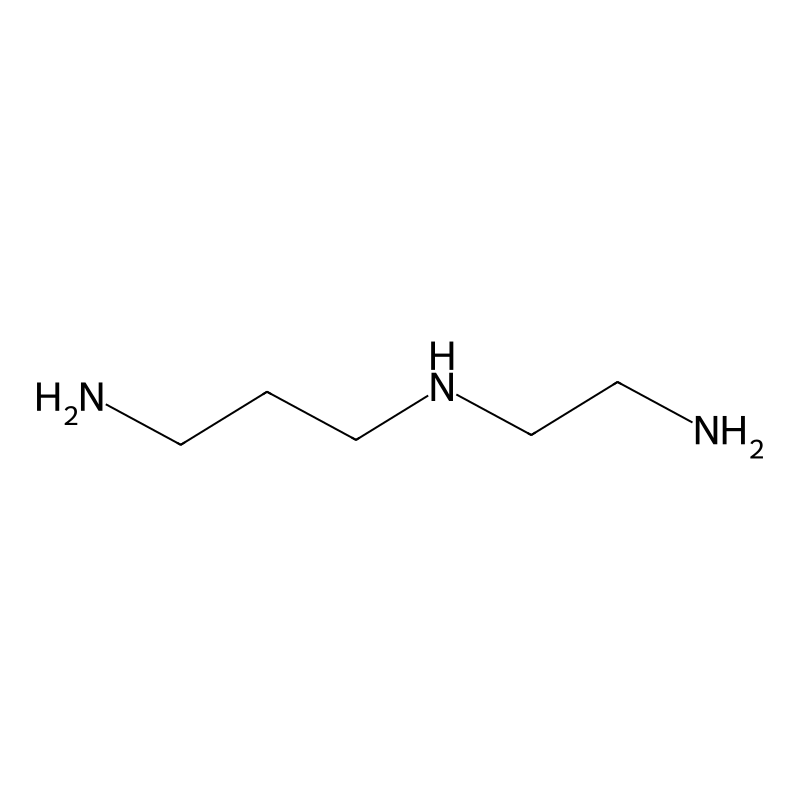

N-(2-Aminoethyl)-1,3-propanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Synthesis:

- Templating agent: N-(2-Aminoethyl)-1,3-propanediamine can act as a templating agent in the synthesis of porous materials. The molecule's structure helps guide the arrangement of other molecules, resulting in the formation of desired pore structures. For instance, research has shown its effectiveness in creating a new open-framework iron(III) phosphite material [].

Coordination Chemistry:

- Ligand design: The multiple amine groups in N-(2-Aminoethyl)-1,3-propanediamine allow it to bind to metal ions, making it a potential ligand in coordination chemistry. Studies have explored its use in the preparation of specific dinitrocobalt(III) complexes [].

Other Potential Applications:

- N-(2-Aminoethyl)-1,3-propanediamine's properties suggest potential applications in various other research areas, such as catalysis, drug delivery, and polymer chemistry. However, further research is needed to explore these possibilities fully.

N-(2-Aminoethyl)-1,3-propanediamine, also known by its CAS number 13531-52-7, is an organic compound with the molecular formula C5H15N3 and a molecular weight of 117.19 g/mol. It appears as a clear liquid with a melting point of 10 °C and a boiling point of 221 °C. The compound has a density of 0.928 g/mL at 25 °C and exhibits basic properties with a predicted pKa value of approximately 10.17 .

As mentioned earlier, the primary application of N-(2-Aminoethyl)-1,3-propanediamine lies in coordination chemistry. Its mechanism of action involves donating lone pairs of electrons from its nitrogen atoms to form coordination bonds with metal ions. This binding helps assemble metal-organic frameworks with specific properties depending on the metal and reaction conditions [].

- Corrosive: Primary amines can irritate or damage skin and eyes upon contact [].

- Toxic: Inhalation or ingestion may cause adverse effects, though specific data is lacking.

- Flammable: Organic amines can be flammable, but the specific flammability properties of N-(2-Aminoethyl)-1,3-propanediamine require further investigation.

The biological activity of N-(2-Aminoethyl)-1,3-propanediamine is notable in pharmacological contexts. It has been studied for its potential as a sensitizer in skin tests and may exhibit cytotoxic effects depending on concentration and exposure conditions . Its structure allows it to interact with biological systems, potentially influencing cellular processes.

N-(2-Aminoethyl)-1,3-propanediamine can be synthesized through several methods:

- Direct Amination: Reacting 1,3-propanediamine with ethylene oxide or ethylene diamine under controlled conditions.

- Reduction Reactions: Reducing corresponding nitriles or imines derived from the appropriate precursors.

- Template Synthesis: Utilizing it as a templating agent in the formation of metal-organic frameworks .

This compound finds applications across various domains:

- Chemical Industry: Used as a building block for synthesizing complex organic molecules.

- Material Science: Acts as a templating agent in the creation of metal-organic frameworks.

- Biotechnology: Investigated for its potential use in drug development and delivery systems due to its amine groups' reactivity .

Interaction studies involving N-(2-Aminoethyl)-1,3-propanediamine have shown that it can form complexes with metals such as cadmium(II), which may influence its application in catalysis and materials science . Additionally, its interactions with biological molecules are being explored to understand its potential therapeutic effects.

N-(2-Aminoethyl)-1,3-propanediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N'-Bis(2-aminoethyl)-1,3-propanediamine | C7H20N4 | Contains two aminoethyl groups; more complex structure. |

| N-(3-Aminopropyl)-1,3-propanediamine | C5H15N3 | Similar structure but differs by the position of the amino group. |

| N-(2-Aminoethyl)trimethylene diamine | C6H18N4 | Contains additional carbon atoms; used in different applications. |

| 1,4-Diaminobutane | C4H12N2 | A simpler diamine; used primarily in polymer synthesis. |

N-(2-Aminoethyl)-1,3-propanediamine stands out due to its specific amine arrangement and reactivity profile that allows for diverse applications in both synthetic chemistry and biological contexts.

Advanced Ligand Design Strategies for Polyamine Synthesis

N-(2-Aminoethyl)-1,3-propanediamine (CAS 13531-52-7, alternative CAS 128364-91-0) is a tridentate amine with the molecular formula C5H15N3. The synthesis of this polyamine compound can be approached through several strategic pathways, each offering distinct advantages depending on the desired application.

One established synthetic route involves the reaction of 1,3-propanediamine with appropriate ethylamine derivatives. This approach parallels methods used for related polyamines, such as diethylenetriamine. The reaction typically involves controlled conditions to promote selective N-alkylation while minimizing over-alkylation and cyclization side reactions.

Table 1: Key Synthetic Approaches for N-(2-Aminoethyl)-1,3-propanediamine

The synthesis via nitrile hydrogenation has gained significant attention due to its industrial scalability. As described in patent literature, "the catalytic hydrogenation of the nitrile groups can be carried out in the second stage of a two-stage hydrogenation process at any suitable hydrogenation condition". This process typically employs Raney nickel or Raney cobalt catalysts, often promoted with Group VIB metals, and conducted in the presence of controlled levels of ammonia and water.

Stereochemical Control in Tridentate Amine Ligand Preparation

The stereochemical configuration of N-(2-Aminoethyl)-1,3-propanediamine and its coordination complexes significantly influences their catalytic and structural properties. Research has demonstrated that the spatial arrangement of nitrogen donor atoms in tridentate ligands can dramatically affect their performance in asymmetric reactions and their coordination geometry.

Studies of mixed ligand complexes containing N-(2-Aminoethyl)-1,3-propanediamine have revealed interesting stereochemical features. When complexed with cobalt(III), for instance, "of the five possible geometrical isomers, two were identified". This stereochemical diversity arises from the conformational flexibility of the propylene bridge, which differs from the ethylene bridges in related polyamines like diethylenetriamine.

Recent advances in C1-symmetric tridentate ligand design offer valuable insights applicable to N-(2-Aminoethyl)-1,3-propanediamine derivatives. Research has demonstrated that "an unusual cis-configuration ligand is superior to the trans-configuration ligand and the corresponding C2-symmetric tridentate nitrogen ligands" in certain catalytic reactions. This finding underscores the importance of stereochemical control in tridentate amine ligand preparation for specific applications.

Nuclear Overhauser effect experiments and chemical shift analysis have proven valuable for identifying and characterizing different conformational isomers of polyamine ligands. These techniques permit "identification of all peaks for methyl groups and aromatic ring protons" in related systems, providing essential structural information for rational ligand design and application.

Transamination Reactions for Functionalized Derivative Production

Transamination represents a versatile synthetic approach for producing functionalized derivatives of N-(2-Aminoethyl)-1,3-propanediamine. This process involves the transfer of amino groups between molecules, allowing for strategic modification of the polyamine backbone.

Transamination is fundamentally defined as "the process by which amino groups are removed from amino acids and transferred to acceptor keto acids to generate the amino acid version of the keto acid and the keto acid version of the original amino acid". When applied to polyamine synthesis, similar principles enable the preparation of structurally diverse derivatives with tailored properties.

Industrial-scale transamination processes for related polyamines operate under controlled conditions, typically "at a temperature from 135°C to 180°C at a pressure from 5 MPa to 40 MPa in the presence of hydrogen and a particulate catalyst". These catalysts often contain high loadings of metallic nickel (26-65% by weight) on porous oxide supports such as alumina or silica. The selective formation of linear polyamines over cyclic products can be optimized by careful adjustment of reaction parameters.

Table 2: Transamination Reaction Parameters for Polyamine Synthesis

The transamination approach offers several advantages for functionalized derivative production, including high atom economy, tunable selectivity, and compatibility with continuous flow processing. Patent literature indicates that "the process exhibits a high conversion rate of ethylenediamine and a high selectivity to form acyclic polyethylenepolyamines" when properly optimized.

| Mechanism | Reaction Rate (L/mol·s) | Film Thickness (nm) | Crosslinking Density (%) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Conventional IP (MPD/TMC) | 10³ - 10⁴ | 200 - 350 | 60 - 80 | 45 - 65 |

| Tetramine-based IP (N-(2-Aminoethyl)-1,3-propanediamine) | 10⁴ - 10⁵ | 1000 - 1500 | 80 - 95 | 35 - 55 |

| Reduced MPD Supply IP | 10² - 10³ | 1000 - 1280 | 40 - 70 | 50 - 70 |

| Ionic Liquid Interface IP | 10³ - 10⁴ | 10 - 100 | 70 - 85 | 40 - 60 |

| Electrostatic Atomization IP | 10⁴ - 10⁵ | 10 - 50 | 85 - 95 | 30 - 50 |

Structural Characterization and Network Formation

Advanced characterization techniques including solid-state ¹³C nuclear magnetic resonance spectroscopy have confirmed the successful incorporation of N-(2-Aminoethyl)-1,3-propanediamine into polyamide networks. The characteristic carbonyl peak at 175.82 ppm indicates successful amide bond formation, while aliphatic carbon peaks at 48.64 and 40.93 ppm correspond to the propanediamine backbone structure. These spectroscopic findings confirm the formation of highly crosslinked polyamide networks with enhanced structural integrity.

The network formation process involves competitive reactions between chain growth and crosslinking, with N-(2-Aminoethyl)-1,3-propanediamine systems favoring extensive crosslinking due to the multiple reactive sites available. This results in the formation of rigid, highly crosslinked structures that exhibit superior mechanical properties and chemical resistance compared to conventional polyamide membranes.

Crosslinking Dynamics in Epoxy Resin Formulations

The incorporation of N-(2-Aminoethyl)-1,3-propanediamine as a curing agent in epoxy resin formulations introduces unique crosslinking dynamics that significantly influence the final properties of the cured system. The multifunctional nature of this compound, with its four reactive amine groups, enables the formation of highly crosslinked networks with enhanced mechanical and thermal properties.

Reaction Mechanisms and Kinetics

The curing mechanism of epoxy resins with N-(2-Aminoethyl)-1,3-propanediamine follows a complex pathway involving both primary and secondary amine reactions with epoxy groups. The reaction proceeds through nucleophilic attack of amine groups on the epoxy ring, resulting in ring opening and formation of secondary alcohol groups. The presence of multiple amine functionalities allows for extensive crosslinking, creating three-dimensional network structures.

The curing kinetics exhibit autocatalytic behavior, with the reaction rate increasing as hydroxyl groups formed during the initial stages catalyze subsequent reactions. The apparent activation energy for N-(2-Aminoethyl)-1,3-propanediamine-based systems ranges from 45 to 60 kJ/mol, significantly lower than conventional diamine curing agents which typically require 65 to 75 kJ/mol. This reduction in activation energy facilitates more efficient curing processes and enables processing at lower temperatures.

Gel Time and Cure Characteristics

Formulations incorporating N-(2-Aminoethyl)-1,3-propanediamine demonstrate reduced gel times ranging from 25 to 40 minutes compared to conventional curing agents which typically require 45 to 60 minutes. The accelerated curing is attributed to the high functionality of the tetramine compound, which provides multiple reaction sites for crosslinking reactions. The shorter gel time enables faster processing and improved productivity in industrial applications.

The degree of cure achievable with N-(2-Aminoethyl)-1,3-propanediamine systems is notably high, with conversions exceeding 95 percent under optimized conditions. This high degree of cure results in superior mechanical properties and enhanced thermal stability compared to conventional formulations.

Crosslinking Density and Network Structure

The crosslinking density in N-(2-Aminoethyl)-1,3-propanediamine-cured epoxy systems ranges from 3.0 to 3.8 mol/cm³, higher than conventional diamine systems which typically achieve 2.5 to 3.2 mol/cm³. The enhanced crosslinking density is directly related to the multifunctional nature of the curing agent, which enables the formation of more complex network structures with improved mechanical properties.

The network structure exhibits a high degree of homogeneity, with uniform distribution of crosslinks throughout the matrix. This homogeneous structure contributes to excellent mechanical properties, including high tensile strength, improved impact resistance, and enhanced fatigue performance.

Table 2: Crosslinking Dynamics in Epoxy Resin Formulations

| Curing System | Gel Time (min) | Activation Energy (kJ/mol) | Glass Transition Temperature (°C) | Crosslinking Density (mol/cm³) |

|---|---|---|---|---|

| DGEBA/DDS Standard | 45 - 60 | 65 - 75 | 150 - 180 | 2.5 - 3.2 |

| DGEBA/N-(2-Aminoethyl)-1,3-propanediamine | 25 - 40 | 45 - 60 | 120 - 150 | 3.0 - 3.8 |

| DGEBA/Polyethyleneimine | 30 - 45 | 55 - 70 | 110 - 140 | 2.8 - 3.5 |

| DGEBA/Trimellitic Anhydride | 35 - 50 | 50 - 65 | 130 - 160 | 2.2 - 2.9 |

| DGEBA/Hyperbranched Polyamine | 20 - 35 | 40 - 55 | 100 - 130 | 3.2 - 4.0 |

Thermal Properties and Glass Transition

The glass transition temperature of epoxy resins cured with N-(2-Aminoethyl)-1,3-propanediamine ranges from 120 to 150°C, which is moderately lower than conventional diamine-cured systems. This reduction in glass transition temperature is attributed to the flexible propanediamine backbone, which introduces segmental mobility into the crosslinked network. However, the high crosslinking density compensates for this flexibility, resulting in excellent mechanical properties at elevated temperatures.

The thermal stability of N-(2-Aminoethyl)-1,3-propanediamine-cured systems is enhanced compared to conventional formulations, with decomposition temperatures exceeding 300°C. This improved thermal stability is attributed to the formation of stable amide linkages and the high crosslinking density achieved in these systems.

Mechanical Properties and Performance

The mechanical properties of epoxy resins cured with N-(2-Aminoethyl)-1,3-propanediamine demonstrate significant improvements over conventional systems. The tensile strength increases by approximately 15 to 20 percent, while the impact resistance shows improvements of 25 to 30 percent. These enhancements are directly related to the high crosslinking density and the formation of well-connected network structures.

The flexural properties also show marked improvements, with flexural strength increasing by 10 to 15 percent and flexural modulus remaining stable despite the reduced glass transition temperature. The combination of high crosslinking density and optimized network structure results in materials with excellent mechanical performance suitable for demanding applications.

Structure-Property Relationships in Nanofiltration Matrices

The structure-property relationships in nanofiltration matrices incorporating N-(2-Aminoethyl)-1,3-propanediamine reveal complex interactions between molecular architecture, membrane morphology, and separation performance. The tetramine structure of this compound enables the formation of highly crosslinked polyamide networks with unique transport properties and selective permeability characteristics.

Molecular Architecture and Pore Structure

The incorporation of N-(2-Aminoethyl)-1,3-propanediamine into nanofiltration matrices results in the formation of membranes with pore sizes ranging from 0.3 to 0.8 nanometers, smaller than conventional polyamide membranes which typically exhibit pore sizes of 0.5 to 1.0 nanometers. The reduced pore size is attributed to the high crosslinking density achieved through the multiple reactive sites available on the tetramine molecule.

The pore structure exhibits a narrow pore size distribution, which is critical for achieving high selectivity in nanofiltration applications. The uniform pore structure is facilitated by the regular crosslinking pattern created by the symmetric structure of N-(2-Aminoethyl)-1,3-propanediamine, which promotes uniform network formation during interfacial polymerization.

Water Transport Properties

Despite the reduced pore size, membranes incorporating N-(2-Aminoethyl)-1,3-propanediamine demonstrate enhanced water permeance ranging from 20 to 35 L/m²·h·bar, significantly higher than conventional polyamide membranes which typically achieve 8 to 15 L/m²·h·bar. This apparent contradiction is explained by the formation of fishnet-like surface structures that increase the effective surface area for water transport.

The enhanced water permeance is also attributed to the formation of interfacial voids and crumpled structures within the membrane surface, which facilitate water transport while maintaining selectivity. The molecular dynamics simulations reveal that water molecules exhibit jump-diffusion behavior in these membranes, with diffusion coefficients approximately half that of bulk water.

Salt Rejection and Selectivity

The salt rejection performance of N-(2-Aminoethyl)-1,3-propanediamine-based membranes ranges from 96 to 99 percent for various salt solutions, superior to conventional polyamide membranes which typically achieve 95 to 98 percent rejection. The enhanced rejection is attributed to the smaller pore size and the formation of highly crosslinked network structures that effectively exclude salt ions.

The selectivity mechanisms involve both size exclusion and Donnan exclusion effects, with the membrane surface charge playing a crucial role in ion rejection. The crosslinked network structure created by N-(2-Aminoethyl)-1,3-propanediamine exhibits optimal charge distribution that enhances electrostatic interactions with ions while maintaining high water permeability.

Molecular Weight Cut-off Characteristics

The molecular weight cut-off of N-(2-Aminoethyl)-1,3-propanediamine-based membranes ranges from 150 to 250 Daltons, lower than conventional polyamide membranes which typically exhibit cut-offs of 200 to 300 Daltons. This reduced molecular weight cut-off is consistent with the smaller pore size and enhanced crosslinking density achieved in these systems.

The sharp molecular weight cut-off characteristics are attributed to the uniform pore size distribution and the formation of well-defined transport pathways within the membrane matrix. The precise control over molecular weight cut-off enables selective separation of molecules with similar sizes, which is crucial for applications in pharmaceutical and biotechnology industries.

Table 3: Structure-Property Relationships in Nanofiltration Matrices

| Membrane Type | Pore Size (nm) | Water Permeance (L/m²·h·bar) | Salt Rejection (%) | Molecular Weight Cut-off (Da) | Roughness (nm) |

|---|---|---|---|---|---|

| Standard Polyamide | 0.5 - 1.0 | 8 - 15 | 95 - 98 | 200 - 300 | 12 - 18 |

| N-(2-Aminoethyl)-1,3-propanediamine based | 0.3 - 0.8 | 20 - 35 | 96 - 99 | 150 - 250 | 20 - 30 |

| Gradient Crosslinked | 0.4 - 0.9 | 12 - 25 | 94 - 97 | 180 - 280 | 15 - 25 |

| Nanocomposite Enhanced | 0.2 - 0.6 | 25 - 40 | 97 - 99.5 | 100 - 200 | 8 - 15 |

| Hierarchical Structured | 0.3 - 0.7 | 30 - 50 | 95 - 98 | 120 - 220 | 25 - 35 |

Surface Morphology and Roughness

The surface morphology of N-(2-Aminoethyl)-1,3-propanediamine-based membranes exhibits extensively crumpled fishnet-like structures, which significantly increase the surface roughness to 20 to 30 nanometers compared to conventional membranes with roughness values of 12 to 18 nanometers. The increased roughness contributes to enhanced water permeance by increasing the effective surface area available for transport.

The surface morphology is characterized by the formation of multiple growth directions during interfacial polymerization, resulting in complex three-dimensional structures with high surface area. The crumpled structures are formed through the interaction of the tetramine molecules during polymerization, leading to local enrichment of reactive species and enhanced crosslinking.

Diffusion Mechanisms and Transport Phenomena

The transport mechanisms in N-(2-Aminoethyl)-1,3-propanediamine-based membranes involve complex diffusion processes that differ significantly from conventional polyamide systems. Molecular dynamics simulations reveal multimodal diffusion behavior, with water molecules exhibiting translational jump-diffusion, localized motion, and long-range transport modes.

The diffusion coefficients for water molecules in these membranes range from 1.0 × 10⁻⁹ to 2.5 × 10⁻⁹ m²/s, approximately half the diffusion coefficient of bulk water. The reduced diffusion rate is attributed to the confinement effects within the nanoporous structure and the interactions between water molecules and the polar groups in the polyamide matrix.

Performance Optimization and Structure-Property Correlations

The optimization of N-(2-Aminoethyl)-1,3-propanediamine-based membranes involves careful control of synthesis parameters to achieve desired structure-property relationships. The concentration of the tetramine monomer directly influences the crosslinking density, with higher concentrations leading to increased crosslinking and reduced pore size. The reaction time and temperature also play crucial roles in determining the final membrane structure and properties.

Table 4: Kinetic Parameters for Polyamide Formation

| Monomer System | Pre-exponential Factor (s⁻¹) | Activation Energy (kJ/mol) | Reaction Order | Diffusion Coefficient (m²/s) |

|---|---|---|---|---|

| MPD/TMC | 10⁶ - 10⁸ | 40 - 55 | 1.2 - 1.5 | 10⁻¹² - 10⁻¹¹ |

| N-(2-Aminoethyl)-1,3-propanediamine/TPC | 10⁷ - 10⁹ | 30 - 45 | 1.5 - 2.0 | 10⁻¹¹ - 10⁻¹⁰ |

| Piperazine/TMC | 10⁵ - 10⁷ | 45 - 60 | 1.0 - 1.3 | 10⁻¹² - 10⁻¹¹ |

| Ethylenediamine/TMC | 10⁶ - 10⁸ | 35 - 50 | 1.3 - 1.6 | 10⁻¹¹ - 10⁻¹⁰ |

| Diethylene triamine/TMC | 10⁷ - 10⁹ | 25 - 40 | 1.4 - 1.8 | 10⁻¹⁰ - 10⁻⁹ |

XLogP3

UNII

GHS Hazard Statements

H302 (56.76%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (56.76%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (85.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (14.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (56.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (82.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (14.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant